2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a sulfamoyl group attached to a dimethylpyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylpyrimidine and 4-aminobenzenesulfonamide.
Formation of Intermediate: The 2,6-dimethylpyrimidine is chlorinated to form 2-chloro-4,6-dimethylpyrimidine. This intermediate is then reacted with 4-aminobenzenesulfonamide to form 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]aniline.
Final Product Formation: The final step involves the reaction of 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]aniline with 2-chlorobenzoyl chloride under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amide derivative.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Its potential as an antiproliferative agent against cancer cell lines has been explored.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
- 4-(4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide
Uniqueness
2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and antiproliferative agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H17ClN4O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)15-9-7-14(8-10-15)23-19(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
InChI Key |
MRQWHDCFPAVNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.